Bis(4-bromobenzoyl) peroxide
Overview
Description
Bis(4-bromobenzoyl) peroxide: is an organic peroxide compound with the chemical formula (C7H4BrCO)2O2. It is a white crystalline solid that is used primarily as a radical initiator in polymerization reactions. The compound is known for its ability to decompose easily, generating free radicals that can initiate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-bromobenzoyl) peroxide can be synthesized through the reaction of 4-bromobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Bis(4-bromobenzoyl) peroxide primarily undergoes radical decomposition reactions. Upon heating or exposure to light, the peroxide bond breaks, forming two 4-bromobenzoyl radicals. These radicals can then participate in various chemical reactions, including:
Oxidation: The radicals can oxidize other compounds, converting them into their corresponding oxides.
Substitution: The radicals can substitute hydrogen atoms in organic molecules, forming new carbon-carbon or carbon-oxygen bonds.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with this compound include hydrogen peroxide, sodium hydroxide, and various organic solvents.
Conditions: Reactions typically occur under controlled temperatures (often below 50°C) and in the absence of light to prevent premature decomposition.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include brominated organic compounds and various oxidized derivatives.
Scientific Research Applications
Chemistry: Bis(4-bromobenzoyl) peroxide is widely used as a radical initiator in polymerization reactions, particularly in the synthesis of polystyrene and other vinyl polymers. Its ability to generate free radicals makes it valuable in studying radical-mediated processes.
Biology and Medicine: In biological research, this compound is used to study the effects of oxidative stress on cells. It serves as a model compound for investigating the mechanisms of radical-induced cellular damage and the protective effects of antioxidants.
Industry: In the industrial sector, this compound is used in the production of various polymers and resins. Its role as a radical initiator helps in controlling the polymerization process, leading to materials with desired properties.
Mechanism of Action
The mechanism of action of bis(4-bromobenzoyl) peroxide involves the homolytic cleavage of the peroxide bond, generating two 4-bromobenzoyl radicals. These radicals can then initiate chain reactions by abstracting hydrogen atoms from other molecules, leading to the formation of new radicals and propagation of the reaction. The molecular targets and pathways involved depend on the specific substrates and reaction conditions.
Comparison with Similar Compounds
Benzoyl peroxide: Similar in structure but lacks the bromine atoms. It is also used as a radical initiator and in acne treatment.
Bis(2,4-dichlorobenzoyl) peroxide: Contains chlorine atoms instead of bromine and has similar applications in polymerization reactions.
Uniqueness: Bis(4-bromobenzoyl) peroxide is unique due to the presence of bromine atoms, which can influence the reactivity and stability of the compound. The bromine atoms can also participate in additional chemical reactions, providing versatility in synthetic applications.
Biological Activity
Bis(4-bromobenzoyl) peroxide (B4BP) is an organic compound notable for its peroxide functional group, which consists of two 4-bromobenzoyl moieties connected by a peroxide linkage. The compound is primarily recognized for its role as a radical initiator in various chemical reactions, particularly in polymerization and oxidation processes. This article delves into the biological activity of B4BP, focusing on its mechanisms, applications, and relevant research findings.
B4BP is characterized by its ability to generate free radicals upon thermal decomposition. The homolytic cleavage of the O-O bond in the peroxide linkage leads to the formation of two benzoyl radicals, which can initiate radical-mediated reactions. This property positions B4BP as an effective oxidizing agent in various biological applications, including drug delivery systems and antimicrobial treatments.
1. Antimicrobial Activity
Research indicates that B4BP exhibits antimicrobial properties due to its capacity to produce reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress in microbial cells. A study demonstrated that B4BP's free radicals effectively disrupt bacterial cell membranes and inhibit growth, making it a potential candidate for developing new antimicrobial agents.
2. Radical-Mediated Reactions
The ability of B4BP to generate free radicals has implications in biological systems where radical reactions are crucial. For instance, it can initiate polymerization reactions that are beneficial in creating drug delivery systems that release therapeutic agents in a controlled manner. Additionally, its reactivity allows it to participate in oxidation processes that can modify biological molecules, potentially leading to therapeutic effects.
Case Studies
Several studies have explored the biological activity of B4BP:
- Study on Antimicrobial Efficacy : A comparative analysis showed that B4BP exhibited significant antibacterial activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, revealing efficacy comparable to conventional antibiotics like ampicillin .
- Radical Generation and Biological Impact : In experiments involving laser photolysis, B4BP demonstrated unique absorption characteristics that suggest potential for further investigation into its photochemical behavior and interaction dynamics with other molecules. This research highlights the compound's capacity to influence biological pathways through radical generation.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial Activity | Generates ROS leading to oxidative stress | |
Radical Initiation | Homolytic cleavage produces benzoyl radicals | |
Drug Delivery Applications | Controlled release via polymerization reactions |
Properties
IUPAC Name |
(4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLGGYYBMQTCLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497137 | |
Record name | (4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1712-82-9 | |
Record name | (4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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